molecular formula C12H7ClN2OS3 B2726373 5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 397277-73-5

5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2726373
CAS RN: 397277-73-5
M. Wt: 326.83
InChI Key: VTEPOGJTRWTCPH-UHFFFAOYSA-N
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Description

“5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of similar compounds involves the preparation of an intermediate by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid is then coupled with various aryl, alkyl, and heterocyclic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to give the desired compounds in excellent yields .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, a class of compounds to which this molecule belongs, are known for their diverse biological activities . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Physical And Chemical Properties Analysis

Thiophene, a key component of this compound, is a clear pale yellow liquid with a molecular mass of 84.14 g/mol, density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of thiophene and thiazole derivatives, including compounds structurally related to "5-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)thiophene-2-carboxamide," has been extensively studied. These compounds have been synthesized through various chemical reactions, demonstrating the flexibility and complexity of thiophene and thiazole chemistry. The molecular structures of these synthesized compounds have been elucidated using techniques such as IR, 1H and 13C NMR, and mass spectrometry, showcasing the importance of these methods in confirming the identities of complex organic molecules (Atta & Abdel‐Latif, 2021).

Anticancer Activity

Some of the synthesized thiophene-based compounds, similar in structural features to "this compound," have been tested for their in vitro cytotoxicity. These compounds exhibited good inhibitory activity against various cancer cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures. This research highlights the potential of thiophene derivatives in the development of new anticancer agents (Atta & Abdel‐Latif, 2021).

Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties. Novel thiophene compounds, including those structurally related to "this compound," have shown promising antitubercular activity against Mycobacterium tuberculosis. This suggests their potential application in treating bacterial infections, particularly tuberculosis (Marvadi et al., 2020).

properties

IUPAC Name

5-chloro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS3/c13-10-4-3-9(19-10)11(16)15-12-14-7(6-18-12)8-2-1-5-17-8/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEPOGJTRWTCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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